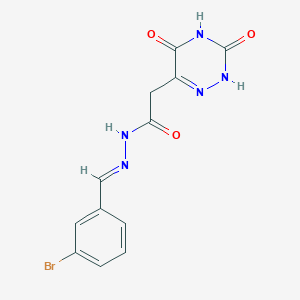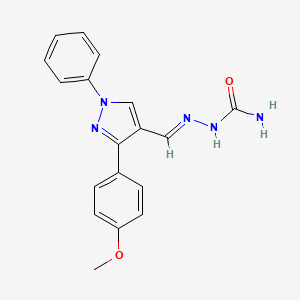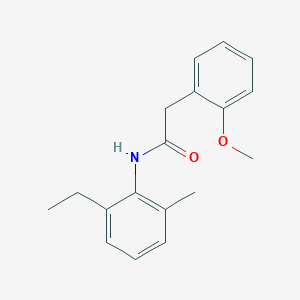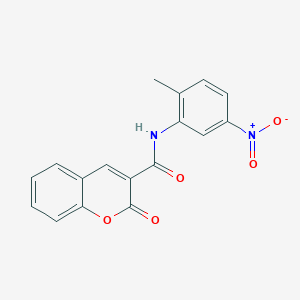
5-tert-butyl-2-methyl-N-1-naphthyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds like "5-tert-butyl-2-methyl-N-1-naphthyl-3-furamide" often involves intricate chemical reactions that ensure the precise incorporation of functional groups into the desired molecular framework. For instance, N-tert-butanesulfinyl imines serve as versatile intermediates in the asymmetric synthesis of amines, highlighting a method that could potentially be adapted for the synthesis of our compound of interest (Ellman, Owens, & Tang, 2002).
Molecular Structure Analysis
Quantum-chemical calculations can provide insights into the energies of formation, enthalpies, and entropies of various conformers, which are crucial for understanding the molecular structure of complex organic compounds. Such analyses enable the prediction of the compound's behavior in different environments (Volod’kin, Zaikov, Burlakova, & Lomakin, 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like "5-tert-butyl-2-methyl-N-1-naphthyl-3-furamide" can be elucidated through studies on similar compounds. For example, the oxidation of di-tert-butyl naphthols and subsequent reactions provide insights into possible chemical pathways and transformations that our compound could undergo (Schneider et al., 1984).
Physical Properties Analysis
The synthesis and characterization of related compounds, such as carbacylamidophosphates, reveal the impact of molecular structure on physical properties like solubility and crystal structure. These properties are essential for determining the compound's applicability in various scientific domains (Gholivand et al., 2009).
Aplicaciones Científicas De Investigación
Advances in Bio-based Polyester Monomers
Recent research has highlighted the significance of furan derivatives, like 2,5-furandicarboxylic acid (FDCA), as sustainable alternatives to petroleum-based monomers for polyester production. FDCA, derived from lignocellulosic biomass, is a promising replacement for terephthalic acid in poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT) production. This transition to biomass-based polyesters signifies a pivotal shift towards reducing reliance on fossil fuels and enhancing the sustainability of polymer industries. The research delves into various catalytic pathways for FDCA synthesis from biomass and its derivatives, highlighting the role of oxidation catalysts and the challenges in reaction mechanisms (Junhua Zhang et al., 2015).
Innovative Polyesters from Bio-based Monomers
The exploration of polyesters derived from FDCA, owing to its structural similarity to petroleum-based terephthalic acid, has expanded significantly. FDCA-based polymers are being investigated for their potential to create materials with enhanced properties such as thermo-mechanical strength, biodegradability, and liquid crystalline features. These studies not only focus on the synthesis and optimization of such renewable polymers but also on their diverse applications, ranging from packaging materials to textiles and coatings (A. Sousa et al., 2015).
Catalytic Systems for FDCA Production
Research into efficient catalytic systems for the oxidation of 5-hydroxymethylfurfural (HMF) to FDCA has shown promising results. Heteropoly acids (HPAs) in ionic liquid/heteropoly acid (IL-HPA) systems have demonstrated high activity and selectivity for FDCA production, with an FDCA yield of 89% under optimized conditions. This work underscores the potential of using renewable carbohydrates for FDCA production, which is crucial for the development of sustainable polymer industries (Ruru Chen et al., 2019).
Propiedades
IUPAC Name |
5-tert-butyl-2-methyl-N-naphthalen-1-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-13-16(12-18(23-13)20(2,3)4)19(22)21-17-11-7-9-14-8-5-6-10-15(14)17/h5-12H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJWYVUEOCQUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-2-methyl-N-(naphthalen-1-yl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol](/img/structure/B5535788.png)



![3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535825.png)
![5-butyl-2-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5535826.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5535840.png)
![cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)

![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)


![3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5535864.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535873.png)